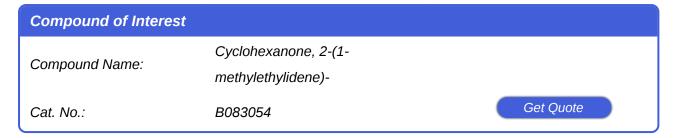


In-Depth Technical Guide: 2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4)

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethylidene)-cyclohexanone, with the CAS number 13747-73-4, is an organic compound belonging to the family of α,β -unsaturated ketones.[1] Its structure consists of a cyclohexanone ring substituted with an isopropylidene group at the alpha position. This compound is also known by its synonyms, 2-isopropylidenecyclohexanone and 2-(propan-2-ylidene)cyclohexanone.[2][3] It typically appears as a colorless to pale yellow liquid and possesses a distinctive ketone-like odor.[2] While its primary applications are in synthetic organic chemistry, potentially as a fragrance or flavoring agent, or as an intermediate in the synthesis of more complex molecules, its biological profile remains largely unexplored.[2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthetic route, and analytical methodologies.

Chemical and Physical Properties

The majority of the available data on the physicochemical properties of 2-(1-methylethylidene)-cyclohexanone is derived from computational models, with some experimental data available. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.



Table 1: Physicochemical Properties of 2-(1-Methylethylidene)-cyclohexanone



Property	Value	Unit	Source (Method)
Identifiers			
CAS Number	13747-73-4	-	[4]
Molecular Formula	C ₉ H ₁₄ O	-	[3][4]
Molecular Weight	138.21	g/mol	[4]
IUPAC Name	2-propan-2- ylidenecyclohexan-1- one	-	[4]
InChI	InChI=1S/C9H14O/c1 -7(2)8-5-3-4-6- 9(8)10/h3-6H2,1-2H3	-	[3]
InChlKey	MMTBDIDPDFBJIC- UHFFFAOYSA-N	-	[3]
SMILES	CC(=C1CCCCC1=O)	-	[4]
Physical Properties			
Boiling Point (Normal)	503.88	К	[5] (Joback Method)
Melting Point (Normal)	267.43	К	[5] (Joback Method)
Water Solubility (log10ws)	-2.62	mol/l	[5] (Crippen Method)
Octanol/Water Partition Coefficient (logP)	2.4	-	[4] (XLogP3)
Thermodynamic Properties			
Enthalpy of Vaporization (hvap)	41.48	kJ/mol	[5] (Joback Method)



Enthalpy of Fusion (hfus)	8.35	kJ/mol	[5] (Joback Method)
Standard Gibbs Free Energy of Formation (gf)	-28.62	kJ/mol	[5] (Joback Method)
Enthalpy of Formation at Standard Conditions (hf)	-225.89	kJ/mol	[5] (Joback Method)
Analytical Properties			
Kovats Retention Index (Standard non- polar)	1099	-	[4] (Experimental)

Synthesis and Experimental Protocols

While a specific, detailed, and published experimental protocol for the synthesis of 2-(1-methylethylidene)-cyclohexanone is not readily available in the reviewed literature, a plausible and widely used method for its preparation would be the Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a ketone or aldehyde with a phosphonium ylide.

Proposed Synthesis via Wittig Reaction

The synthesis of 2-(1-methylethylidene)-cyclohexanone can be envisioned to proceed from cyclohexane-1,2-dione and isopropylidene triphenylphosphorane (a Wittig reagent).

Reaction Scheme:

Cyclohexane-1,2-dione + Isopropyltriphenylphosphonium bromide --(Base)--> 2-(1-Methylethylidene)-cyclohexanone + Triphenylphosphine oxide + Salt

Diagram of Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed two-stage synthesis of 2-(1-methylethylidene)-cyclohexanone using a Wittig reaction.



Hypothetical Experimental Protocol for Synthesis

Materials:

- Isopropyltriphenylphosphonium bromide
- Dry tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Cyclohexane-1,2-dione
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and dry THF. Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at 0 °C. The formation of the orangered ylide should be observed. Allow the mixture to stir at this temperature for 1 hour.
- Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of cyclohexane-1,2-dione in dry THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thinlayer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-



(1-methylethylidene)-cyclohexanone.

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine the purity of the compound and confirm its molecular weight.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection: Split/splitless injector.
- Temperature Program: A suitable temperature gradient, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
- MS Detection: Electron ionization (EI) at 70 eV.
- Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[1] Fragmentation patterns characteristic of α,β-unsaturated ketones would also be expected.

Infrared (IR) Spectroscopy:

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or in a suitable solvent (e.g., CCl₄).
- Expected Absorptions:
 - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the α ,β-unsaturated ketone.



- A medium absorption band around 1640-1650 cm⁻¹ for the C=C stretch of the isopropylidene group.
- Strong absorption bands in the range of 2850-3000 cm⁻¹ due to C-H stretching of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the detailed structure of the molecule by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
- Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl3).
- ¹H NMR (Proton NMR) Expected Signals:
 - \circ Two singlets in the region of δ 1.8-2.2 ppm, corresponding to the two diastereotopic methyl groups of the isopropylidene moiety.
 - \circ Multiplets in the region of δ 1.5-2.5 ppm for the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be expected to be the most deshielded.
- ¹³C NMR (Carbon-13 NMR) Expected Signals:
 - \circ A signal in the region of δ 190-200 ppm for the carbonyl carbon.
 - \circ Signals for the two carbons of the C=C double bond in the olefinic region (δ 120-140 ppm).
 - \circ Signals for the methyl carbons of the isopropylidene group in the aliphatic region (δ 20-30 ppm).
 - Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activity of 2-(1-methylethylidene)-cyclohexanone. There are no published studies



detailing its effects on biological systems, its mechanism of action, or its involvement in any signaling pathways. The compound has been reported to be a constituent of Crocus sativus (saffron), but its function within the plant or any potential pharmacological effects have not been elucidated.[4]

Given the absence of data on its biological activity, no signaling pathway diagrams can be provided. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the known bioactivities of other cyclohexanone derivatives.

Safety and Handling

As with any chemical compound, 2-(1-methylethylidene)-cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) for this compound should be consulted.

Conclusion

2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4) is a well-characterized organic compound from a physicochemical standpoint, with most data originating from computational methods. Its synthesis is plausibly achieved through standard organic reactions like the Wittig reaction. However, a critical knowledge gap exists concerning its biological activity. For researchers in drug discovery and development, this compound represents a largely unexplored chemical entity. Future studies are warranted to investigate its potential biological effects and to determine if its α,β -unsaturated ketone moiety, a common feature in bioactive molecules, confers any interesting pharmacological properties.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083054#2-1-methylethylidene-cyclohexanone-cas-number-13747-73-4]

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